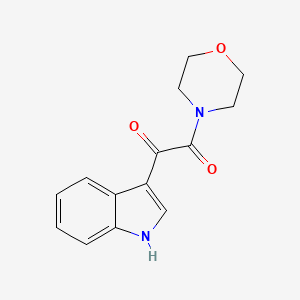

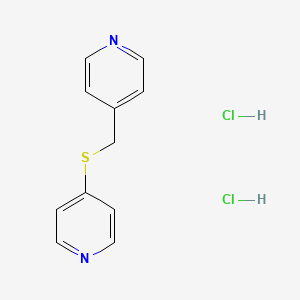

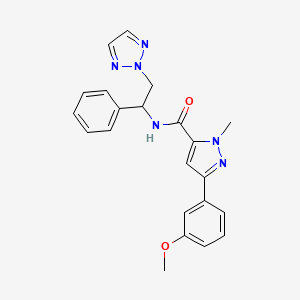

![molecular formula C10H7FN2O4 B2635220 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid CAS No. 852389-17-4](/img/structure/B2635220.png)

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of oxadiazole and fluorophenylacetic acid . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. Fluorophenylacetic acid is a type of phenylacetic acid that has a fluorine atom attached to the phenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. For instance, fluorophenylacetic acid has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of 1,3,4-oxadiazole derivatives, showing promising results against a range of bacterial and fungal pathogens. For instance, compounds bearing the 1,3,4-oxadiazole moiety demonstrated potent activity against clinical and standard Candida pathogens, including significant inhibitory activity against Candida albicans (Koçyiğit-Kaymakçıoğlu et al., 2012)(Koçyiğit-Kaymakçıoğlu et al., 2012). Another study synthesized fluorine-containing 1,3,4-oxadiazoles, which exhibited potential antibacterial activity, highlighting the role of fluorine atoms in enhancing antimicrobial properties (Karthikeyan et al., 2008)(Karthikeyan et al., 2008).

Anticancer Activity

1,3,4-Oxadiazole derivatives have also been investigated for their anticancer activities. Research on novel derivatives containing the 5-phenyl thiophene moiety has revealed that certain compounds exhibit moderate to good cytotoxicity against various cancer cell lines, including HepG2, Caco-2, and PANC-1 (Adimule et al., 2014)(Adimule et al., 2014). This indicates the potential of 1,3,4-oxadiazole derivatives in cancer therapy, especially in targeting specific cancer cells with minimal cytotoxic effects.

Anti-inflammatory and Analgesic Activities

The synthesis of novel 1,3,4-oxadiazole derivatives has shown significant anti-inflammatory and analgesic activities in preclinical models. For example, derivatives synthesized from fenbufen, a known anti-inflammatory drug, exhibited very good anti-inflammatory activity in carrageenan-induced rat paw edema tests and significant analgesic activity in acetic acid-induced writhing tests (Husain et al., 2009)(Husain et al., 2009). These findings suggest that 1,3,4-oxadiazole derivatives could serve as the basis for developing new anti-inflammatory and analgesic agents with improved safety profiles.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets for “2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid” would need to be determined through experimental studies.

Mode of Action

Once the compound binds to its target, it could potentially alter the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets a receptor involved in a signaling pathway, it could potentially affect the downstream effects of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and interactions with transport proteins could affect these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. These effects could potentially include changes in cell signaling, gene expression, or cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)9-12-13(5-8(14)15)10(16)17-9/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVSPYYEJYTGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)O2)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

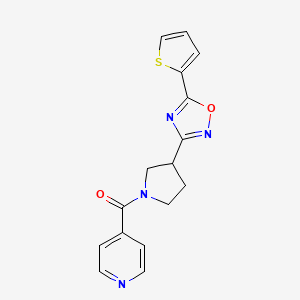

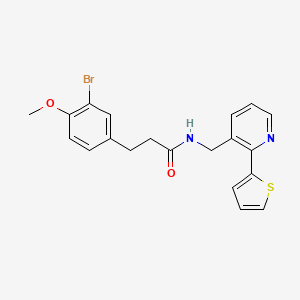

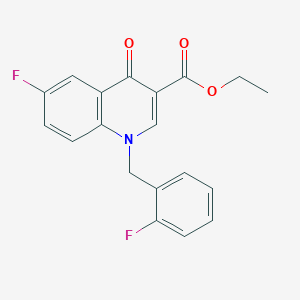

![methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635153.png)

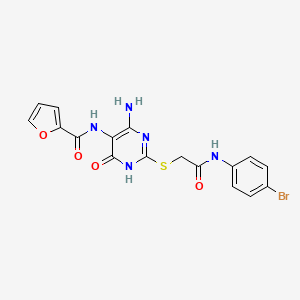

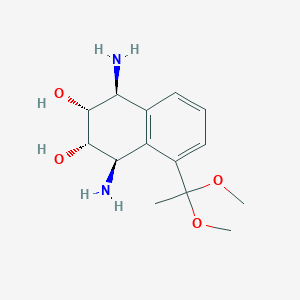

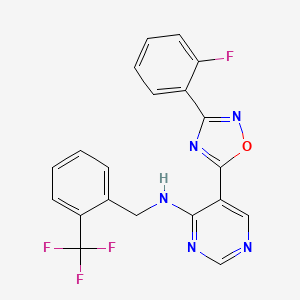

![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2635155.png)

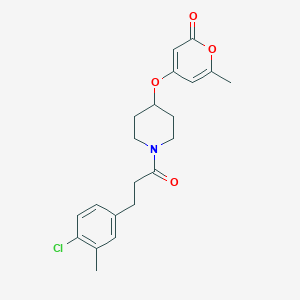

![N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide](/img/structure/B2635159.png)